3-(Methylthio)piperidine Hydrochloride (CAS 1229627-46-6): Structural Profiling, Synthesis, and Applications in Drug Discovery
3-(Methylthio)piperidine Hydrochloride (CAS 1229627-46-6): Structural Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic functionalization of saturated nitrogen heterocycles is a cornerstone of drug discovery. 3-(Methylthio)piperidine hydrochloride (CAS 1229627-46-6) [1] represents a highly versatile, bifunctional building block. By combining the privileged piperidine scaffold with a regioselective methylthio ether at the C3 position, this compound provides structural rigidity, tunable lipophilicity, and a synthetic handle for late-stage oxidation. This whitepaper details the physicochemical properties, validated synthetic workflows, and analytical standards required to utilize this compound effectively in pharmaceutical development.
Physicochemical Profiling & Structural Analysis
The free base of 3-(methylthio)piperidine is a low-molecular-weight, volatile liquid prone to spontaneous oxidation and degradation. Converting it to the hydrochloride salt[1] ensures long-term thermodynamic stability, mitigates foul odors associated with volatile thioethers, and provides a highly water-soluble, crystalline solid ideal for biological assays and library synthesis.
| Property | Value |
| Chemical Name | 3-(Methylthio)piperidine hydrochloride |
| CAS Registry Number | 1229627-46-6 |
| Molecular Formula | C6H14ClNS |
| Molecular Weight | 167.70 g/mol |
| SMILES String | CSC1CCCNC1.Cl |
| Physical State | Solid (typically crystalline powder) |
| Storage Conditions | Room temperature, desiccated, inert atmosphere preferred |
Synthetic Methodologies & Workflows
Designing a robust synthesis for 3-(Methylthio)piperidine hydrochloride requires careful management of the nucleophilic secondary amine. Direct thiolation of an unprotected piperidine ring leads to complex mixtures due to competing N-alkylation. Therefore, a protection-activation-substitution-deprotection sequence is mandatory.
Synthetic workflow for 3-(Methylthio)piperidine hydrochloride from 3-hydroxypiperidine.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Thioether Intermediate (CAS 1851207-82-3)
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Causality & Rationale: Direct displacement of a hydroxyl group by a thiolate is thermodynamically unfavorable. We must first convert the hydroxyl into a superior leaving group (mesylate) and utilize a polar aprotic solvent (DMF) to leave the nucleophile (NaSMe) unsolvated and highly reactive for the SN2 displacement.
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Activation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C to control the exothermic reaction. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours to yield N-Boc-3-(methanesulfonyloxy)piperidine.
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Thioetherification: Concentrate the mesylate intermediate under reduced pressure and immediately redissolve in anhydrous N,N-dimethylformamide (DMF). Add sodium thiomethoxide (NaSMe, 1.5 eq). Heat the reaction mixture to 60 °C for 12 hours.
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Isolation: Quench with water to dissolve inorganic salts, extract with ethyl acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na2SO4 , and purify via silica gel chromatography. This yields 1-Boc-3-(methylthio)piperidine (CAS 1851207-82-3) [2][3].
Phase 2: Deprotection and Salt Formation (CAS 1229627-46-6)
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Causality & Rationale: The Boc group is acid-labile. Utilizing anhydrous HCl in 1,4-dioxane rather than aqueous HCl prevents the formation of a difficult-to-dry aqueous syrup. The resulting hydrochloride salt is insoluble in dioxane/ether, driving the reaction forward via precipitation.
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Deprotection: Dissolve 1-Boc-3-(methylthio)piperidine in a minimal volume of anhydrous 1,4-dioxane.
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Salt Formation: Slowly add a 4M solution of HCl in dioxane (5.0 eq) at room temperature. Stir vigorously for 4 hours.
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Recovery: Filter the resulting white suspension. Wash the filter cake with cold diethyl ether to remove cleaved tert-butyl alcohol and residual dioxane. Dry under high vacuum to yield 3-(Methylthio)piperidine hydrochloride (CAS 1229627-46-6) [1].
Applications in Medicinal Chemistry
The 3-(methylthio)piperidine scaffold is highly valued in structure-activity relationship (SAR) campaigns. The thioether group provides a unique lipophilic vector that enhances membrane permeability. More importantly, the sulfur atom serves as a programmable metabolic handle.
Through controlled oxidation (e.g., using mCPBA or Oxone), the thioether can be converted to a sulfoxide or a sulfone, such as the widely used building block 1-Boc-3-(methylsulfonyl)piperidine (CAS 950649-00-0) [2]. This late-stage oxidation drastically alters the Topological Polar Surface Area (TPSA) of the molecule, converting a lipophilic patch into a strong hydrogen-bond acceptor. This bioisosteric transformation is a proven strategy to abrogate off-target hERG channel liabilities, improve aqueous solubility, and fine-tune the pharmacokinetic (ADME) profile of a drug candidate without altering the core carbon framework.
Analytical Validation Protocol
To ensure the integrity of the synthesized 3-(Methylthio)piperidine hydrochloride[1] before deployment in biological screening, the following self-validating analytical checks must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: C18 Reverse Phase, Mobile Phase A: 0.1% Formic acid in H2O , B: 0.1% Formic acid in MeCN.
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Expected Result: The hydrochloride salt will dissociate. The free base ( C6H13NS , Exact Mass: 131.08) will ionize in positive Electrospray Ionization (ESI+) mode to yield a prominent [M+H]+ peak at m/z 132.1 .
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1H NMR Spectroscopy:
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Method: 400 MHz, Solvent: D2O .
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Expected Result: A sharp, defining singlet at ~2.1 ppm corresponding to the −SCH3 group. Multiplets between 1.5–3.5 ppm for the piperidine ring protons. Critical Check: The complete absence of a massive singlet at ~1.4 ppm (tert-butyl group) confirms successful and complete Boc deprotection.
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References
- 1229627-46-6_3-(Methylthio)piperidine ...
- 2518135-90-3,(R)-3-(2-Methoxyphenyl)
- CAS No.
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- 1. 1229627-46-6_3-(Methylthio)piperidine hydrochlorideCAS号:1229627-46-6_3-(Methylthio)piperidine hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2518135-90-3,(R)-3-(2-Methoxyphenyl)piperidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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